
Dihydroajugapitin
Overview
Description
Dihydroajugapitin is a natural product derived from the genus Ajuga, which belongs to the family Lamiaceae. This compound is a type of clerodane diterpenoid, known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroajugapitin can be synthesized through both extraction from natural sources and chemical synthesis. The extraction process involves the use of organic solvents to isolate the compound from plant materials, followed by separation and purification steps . Chemical synthesis of this compound involves multiple steps, including the formation of the clerodane skeleton and subsequent functionalization to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound typically relies on large-scale extraction from Ajuga species. This process involves harvesting the plant material, followed by solvent extraction, concentration, and purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Dihydroajugapitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.
Scientific Research Applications
Scientific Research Applications
1. Antioxidant Properties
Dihydroajugapitin has demonstrated significant antioxidant capabilities. Research indicates that it enhances the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
2. Antibacterial Activity
This compound exhibits notable antibacterial effects against a variety of pathogenic bacteria. A study conducted on Ajuga bracteosa showed that this compound had a maximum inhibitory zone of 25 mm against Escherichia coli, with a minimum inhibitory concentration ranging from 500 to 1000 μg/ml .
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/ml) |
---|---|---|
Escherichia coli | 25.0 ± 1.4 | 500 - 1000 |
Staphylococcus aureus | 22.6 ± 0.9 | 500 - 1000 |
3. Anticancer Potential
Research has indicated that this compound may inhibit tumor cell growth, making it a candidate for anticancer drug development. Its mechanism involves modulating cell cycle regulation and apoptosis pathways.
4. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been documented in various studies, highlighting its potential as a therapeutic agent for inflammatory diseases .
Case Studies
Case Study 1: Wound Healing
A comparative study evaluated the wound healing potential of Ajuga bracteosa extracts, including this compound. Results indicated that treatments led to improved wound contraction rates and enhanced epithelialization compared to control groups . Histopathological examinations revealed increased collagen synthesis and fibroblast proliferation.
Case Study 2: Antimutagenic Activity
In a study assessing the antimutagenic effects of compounds isolated from Ajuga bracteosa, this compound significantly reduced micronuclei formation in mice exposed to mutagens by 85.10%, indicating its potential role in cancer prevention .
Mechanism of Action
The mechanism of action of dihydroajugapitin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound has been shown to inhibit key enzymes involved in these pathways, thereby reducing inflammation and oxidative damage.
Comparison with Similar Compounds
Dihydroajugapitin is unique among clerodane diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Columbin: Another clerodane diterpenoid found in Ajuga species, known for its insecticidal properties.
20-Hydroxyecdysone: A phytoecdysteroid with molting hormone activity in insects.
Makisterone A: Another phytoecdysteroid with similar biological activities.
This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Dihydroajugapitin, specifically 14,15-dihydroajugapitin, is a compound derived from the plant Ajuga bracteosa, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimutagenic and antibacterial effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is a type of phytoecdysteroid, a class of compounds known for their hormonal functions in arthropods and various biological activities in mammals. The structural formula and molecular characteristics contribute significantly to its biological efficacy.
Antimutagenic Activity
Research has demonstrated that 14,15-dihydroajugapitin exhibits significant antimutagenic properties. A study conducted on mice evaluated the compound's ability to reduce micronuclei formation, an indicator of mutagenic activity.
Key Findings:
- Micronucleus Test Results :
- Chromosomal Aberrations :
Table 1: Antimutagenic Activity Comparison
Compound Name | Micronuclei Reduction (%) | Chromosomal Aberration Reduction (%) |
---|---|---|
14,15-Dihydroajugapitin | 85.10 | 83 |
β-Sitosterol | 72.3 | 72 |
8-O-Acetylharpagide | 46 | 38 |
Paclitaxel | Not Applicable | Not Applicable |
Antibacterial Activity
This compound has also shown promising antibacterial activity against various pathogenic bacteria. The compound was isolated from Ajuga bracteosa and tested using the agar well diffusion method.
Key Findings:
- Efficacy Against Pathogens :
- Minimum Inhibitory Concentration (MIC) :
Table 2: Antibacterial Activity Results
Compound Name | Pathogen | Zone of Inhibition (mm) | MIC (μg/ml) |
---|---|---|---|
14,15-Dihydroajugapitin | Escherichia coli | 25.0 ± 1.4 | 500-1000 |
8-O-Acetylharpagide | Escherichia coli | 22.6 ± 0.9 | Not Reported |
Case Studies
-
Study on Antimutagenic Effects :
A study involving mice treated with ethyl methane sulfonate (EMS) established that this compound significantly mitigated the mutagenic effects induced by EMS, highlighting its potential utility in cancer prevention strategies . -
Antibacterial Efficacy Assessment :
In another investigation, this compound's antibacterial effects were compared with conventional antibiotics, revealing comparable or superior activity against common oral pathogens . This positions it as a viable alternative in antimicrobial therapies.
Properties
IUPAC Name |
[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21+,22-,23-,24-,26-,27-,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVULWKEVGKECE-JORUAPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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